molecular formula C18H17ClN2O3 B2810367 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide CAS No. 902253-31-0

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide

Cat. No. B2810367
CAS RN: 902253-31-0
M. Wt: 344.8
InChI Key: VNEZMZREMAOPJL-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as CPOP and is synthesized using a specific method that involves the use of various reagents and solvents.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives similar to the compound of interest, exploring their chemical structures and properties. For instance, the synthesis and antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives were examined, revealing that some compounds exhibited significant antinociceptive activity compared to standard drugs like dipyrone and aspirin (Önkol et al., 2004). Additionally, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles was reported, showcasing the chemical versatility and potential for further functionalization of these compounds (Potkin et al., 2009).

Biological Activities and Applications

Research into the biological activities and potential therapeutic applications of related compounds has been a significant area of interest. The development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA is one such example, indicating the potential of these compounds in treating tuberculosis through enzyme inhibition (Pedgaonkar et al., 2014). This study highlights the therapeutic relevance and potential of these compounds in addressing global health challenges.

Photophysical and Nonlinear Optical Behaviour

The photophysical and nonlinear optical properties of novel compounds have also been explored, providing insights into their potential applications in materials science. For instance, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and their nonlinear optical properties investigated, revealing excellent optical limiting behavior and potential for optical applications (Murthy et al., 2013).

Antimicrobial Properties

The antimicrobial properties of compounds have also been a focus, with studies examining the antibacterial and antifungal activities of synthesized compounds. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, for example, were synthesized and tested for their antibacterial and antomycotic activity, demonstrating the potential of these compounds in addressing microbial resistance (Baranovskyi et al., 2018).

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-11-4-3-5-14(12(11)2)20-17(22)8-9-21-15-10-13(19)6-7-16(15)24-18(21)23/h3-7,10H,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEZMZREMAOPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)propanamide

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